molecular formula C22H26O6 B1669857 1,4-Butanedione CAS No. 4440-92-0

1,4-Butanedione

Cat. No.: B1669857
CAS No.: 4440-92-0
M. Wt: 386.4 g/mol
InChI Key: SPBNPRXRUYBFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Butanedione is an organic compound with the molecular formula C20H22O6 It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a butanedione backbone, with additional methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Butanedione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable diketone in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemical Manufacturing

1.1 Production of Polymers

1,4-Butanedione serves as a key intermediate in the synthesis of various polymers. Its most notable applications include:

  • Polyurethane Production : It acts as a chain extender in the production of polyurethane resins, contributing to the mechanical properties and thermal stability of the final products. Polyurethanes are widely used in coatings, adhesives, and elastomers .
  • Polybutylene Terephthalate (PBT) : As a raw material for PBT, this compound enhances the engineering properties of plastics used in automotive and electrical components .
Polymer TypeApplication Areas
PolyurethaneCoatings, adhesives, elastomers
Polybutylene TerephthalateAutomotive parts, electronic components

1.2 Solvent and Intermediate

In addition to its role in polymer production, this compound is utilized as a solvent and intermediate in various chemical processes. It is involved in the manufacture of:

  • Tetrahydrofuran : A solvent used in coatings and adhesives.
  • Gamma-Butyrolactone : A solvent and precursor for other chemicals .

Food Industry

2.1 Flavoring Agent

This compound is recognized for its buttery flavor profile and is commonly used as a flavoring agent in food products such as popcorn and baked goods. Its use is regulated due to safety concerns associated with inhalation exposure at high concentrations.

2.2 Safety Considerations

While it is generally recognized as safe (GRAS) when used in food applications, excessive exposure can lead to respiratory issues and other health concerns. Regulatory bodies monitor its concentration levels to ensure consumer safety .

Pharmaceutical Applications

3.1 Drug Delivery Systems

Recent studies have demonstrated that this compound can be employed in drug delivery systems. For instance:

  • Hydrogel Formation : It has been utilized as a crosslinking agent in the development of hydrogels for controlled drug release applications. A study reported that hydrogels prepared with this compound exhibited favorable swelling properties and drug release profiles .
Hydrogel PropertiesValues
Water Uptake48.7 ± 0.15 g/g
BSA Loading Capacity56.4 mg/g
Release Time at pH 7.4~24 hours

Environmental Impact

The production processes involving this compound can have significant environmental implications due to energy consumption and emissions associated with traditional manufacturing methods. Recent advancements focus on sustainable production techniques using microbial fermentation to reduce environmental footprints .

Case Studies

Case Study 1: Bioproduction of this compound

A study highlighted the use of engineered Escherichia coli for the bioproduction of this compound through metabolic engineering approaches. This method not only enhances yield but also minimizes byproduct formation, showcasing an environmentally friendly alternative to traditional methods .

Case Study 2: Drug Delivery Hydrogel

Research on epoxy-crosslinked galactomannan hydrogels demonstrated that incorporating this compound improved drug release characteristics significantly while maintaining biocompatibility with human cells .

Mechanism of Action

The mechanism of action of 1,4-Butanedione involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways. The compound’s interactions with enzymes and receptors are also of interest in understanding its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanedione, 1,4-bis(3,4-dimethoxyphenyl)-: Lacks the additional methyl groups at the 2 and 3 positions.

    This compound, 1,4-bis(4-methoxyphenyl)-: Contains methoxy groups at different positions on the aromatic rings.

    This compound, 1,4-bis(3,4-dihydroxyphenyl)-: Features hydroxyl groups instead of methoxy groups.

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications and research studies.

Biological Activity

1,4-Butanedione, also known as diacetyl, is a colorless, volatile liquid with a characteristic buttery flavor. It is primarily used in the food industry as a flavoring agent and in the production of various chemicals. This compound has garnered attention not only for its industrial applications but also for its biological activity, particularly its pharmacological effects and potential toxicity.

This compound is metabolized in the body to gamma-hydroxybutyric acid (GHB), a substance known for its psychoactive effects. The metabolism occurs via the action of enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which convert 1,4-butanediol into GHB. This transformation is significant because it can lead to effects similar to those of alcohol, including sedation and euphoria, but can also cause severe adverse reactions when combined with ethanol .

Pharmacodynamics and Toxicity

Pharmacological Effects:

  • Psychoactive Effects: this compound exhibits psychoactive properties due to its conversion to GHB. Studies have shown that it can potentiate the effects of ethanol, leading to an increased risk of toxicity .
  • Adverse Effects: At higher doses, 1,4-butanediol can cause nausea, dizziness, sedation, and even respiratory depression. The risks are exacerbated when consumed with alcohol .

Toxicological Studies:
Research indicates that exposure to 1,4-butanediol can lead to significant health risks. For instance, a poisoning incident at Darmstadt Technical University highlighted the dangers of unintentional ingestion of this compound mixed with other substances .

Biological Activity in Research

Recent studies have explored the biological activity of this compound beyond its toxicological implications:

  • Antimicrobial Activity: A study indicated that derivatives of this compound exhibited promising antibacterial properties against various strains of bacteria. Specifically, compounds synthesized from this compound showed significant activity against both Gram-positive and Gram-negative bacteria .
  • Bioproduction Efforts: Innovative research has focused on engineering microbial systems for the sustainable production of this compound. For instance, Yim et al. demonstrated a biotechnological approach using Escherichia coli for high-level production of this compound through synthetic biology techniques .

Case Studies

Case Study 1: Antimicrobial Potential
A recent study synthesized several derivatives based on the structure of this compound and evaluated their antimicrobial activities. The results showed that certain derivatives had enhanced antibacterial effects compared to this compound itself. This suggests that modifications to the molecular structure could lead to more effective antimicrobial agents .

Case Study 2: Biotechnological Applications
In another notable research effort, scientists employed an in silico-to-in vivo workflow to optimize the biosynthetic pathways for producing this compound in microbial systems. This approach not only highlights the compound's relevance in industrial applications but also underscores its potential as a platform chemical in green chemistry initiatives .

Summary Table of Biological Activities

Activity Description Reference
Antimicrobial ActivityCertain derivatives show significant antibacterial effects
Psychoactive EffectsMetabolized to GHB; potential for sedation and euphoria
ToxicityHigh doses can cause nausea and respiratory issues
BioproductionEngineered E. coli for sustainable synthesis

Properties

IUPAC Name

1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-13(21(23)15-7-9-17(25-3)19(11-15)27-5)14(2)22(24)16-8-10-18(26-4)20(12-16)28-6/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBNPRXRUYBFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)C(=O)C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197278
Record name 1,4-Bis(3,4-dimethoxyphenyl)-2,3-dimethyl-1,4-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4440-92-0
Record name 1,4-Bis(3,4-dimethoxyphenyl)-2,3-dimethyl-1,4-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4440-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(3,4-dimethoxyphenyl)-2,3-dimethyl-1,4-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 100 ml of liquid NH3 and 100 mg FeCl3, 1 g of sodium was added and stirred for 1 hr at -40° C. To that 7.7 g of 3,4-dimethoxypropiophenone was added and stirred for 1/2 hr. Eleven g of α-bromo-3,4-dimethoxypropiophenone was then added and stirring continued for 11/2 hrs. At this point, 11 g of ammonium chloride and 200 ml of methylene chloride was added and the temperature allowed to rise to room temperature. Filtration, evaporation and crystalization of the residue from methanol gave 14.5 g of racemic-2,3-bis(3,4-dimethoxybenzoyl)butane as a white solid. NMR (CDCl3) δ1.32(6H, d, J=7Hz), 3.92 and 3.94 (6H each, s, OCH3, 6.8-7.8 (6H, ArH); m.p. 141°-142° C.
[Compound]
Name
liquid
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
α-bromo-3,4-dimethoxypropiophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Butanedione
Reactant of Route 2
Reactant of Route 2
1,4-Butanedione
Reactant of Route 3
Reactant of Route 3
1,4-Butanedione
Reactant of Route 4
1,4-Butanedione
Reactant of Route 5
1,4-Butanedione
Reactant of Route 6
Reactant of Route 6
1,4-Butanedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.